molecular formula C7H4BrNS B1380337 7-Bromothieno[2,3-c]pyridine CAS No. 1140240-22-7

7-Bromothieno[2,3-c]pyridine

货号: B1380337
CAS 编号: 1140240-22-7
分子量: 214.08 g/mol
InChI 键: STVXAGCPRYSKAZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Bromothieno[2,3-c]pyridine is a heterocyclic compound that consists of a thieno ring fused to a pyridine ring with a bromine atom at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential as a building block for drug discovery and development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in the design of kinase inhibitors and other therapeutic agents .

生化分析

Biochemical Properties

7-Bromothieno[2,3-c]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary targets of this compound is the G protein-coupled receptor kinase 2 (GRK2). By inhibiting GRK2, this compound can modulate the phosphorylation of agonist-occupied β-adrenergic receptors, thereby influencing receptor desensitization and internalization . Additionally, this compound has been shown to interact with other kinases, such as cyclin-dependent kinase 8 (CDK8) and B-Raf kinase, through hydrogen bond interactions with the hinge region of these proteins . These interactions highlight the potential of this compound as a versatile inhibitor in kinase-related biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting GRK2, this compound can alter the signaling dynamics of G protein-coupled receptors, leading to changes in downstream signaling cascades . Furthermore, the inhibition of kinases such as CDK8 and B-Raf by this compound can result in altered gene expression profiles and metabolic shifts within cells . These cellular effects underscore the potential of this compound in modulating key biochemical pathways and cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules and its ability to inhibit or activate enzymes. The compound’s bromine atom and heterocyclic structure enable it to form hydrogen bonds and hydrophobic interactions with the active sites of target enzymes. For example, in the case of GRK2 inhibition, this compound binds to the kinase domain, preventing the phosphorylation of β-adrenergic receptors . Similarly, its interactions with CDK8 and B-Raf involve binding to the ATP-binding pocket, thereby inhibiting their kinase activity . These molecular interactions highlight the specificity and potency of this compound as an enzyme inhibitor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard storage conditions and retains its inhibitory activity over extended periods . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy . In vitro and in vivo studies have also demonstrated that the long-term application of this compound can result in sustained inhibition of target enzymes and prolonged alterations in cellular signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential toxicity. Animal studies have also revealed that the compound’s pharmacokinetics and biodistribution are dose-dependent, with higher doses leading to increased accumulation in specific tissues .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolic transformations can influence the compound’s bioavailability and activity within the body. Additionally, this compound has been shown to affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These effects on metabolic pathways underscore the compound’s potential as a modulator of cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its uptake and efflux across cellular membranes . Once inside the cell, this compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize predominantly in the cytoplasm, with specific accumulation in the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. Within the endoplasmic reticulum, this compound can modulate protein folding and trafficking, while in the mitochondria, it can influence metabolic processes and energy production . These subcellular effects highlight the multifaceted role of this compound in cellular biochemistry.

准备方法

The synthesis of 7-Bromothieno[2,3-c]pyridine typically involves the bromination of thieno[2,3-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often use similar brominating agents and catalysts but are optimized for large-scale production .

化学反应分析

7-Bromothieno[2,3-c]pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an organolithium reagent can yield a variety of substituted thieno[2,3-c]pyridine derivatives .

科学研究应用

Anticancer Activity

One of the most significant applications of 7-bromothieno[2,3-c]pyridine is in the development of anticancer agents. Research indicates that derivatives of this compound exhibit potent activity against various cancer cell lines.

Case Study: PI3 Kinase Inhibition

A patent describes a series of substituted 7-(morpholinyl)-2-(N-piperazinyl)-methyl thieno[2,3-c]pyridines as selective phosphoinositide 3-kinase (PI3K) inhibitors. These compounds have shown efficacy in treating cancers such as breast, lung, pancreatic, and prostate cancers by inhibiting tumor growth and inducing apoptosis in cancer cells .

Case Study: Metabolic Profiling in Breast Cancer

A study investigated a newly synthesized thieno[2,3-b]pyridine compound's effect on two breast cancer cell lines (MDA-MB-231 and MCF-7). The results revealed that the compound significantly reduced the cancer stem cell fraction and altered metabolic pathways related to glycolysis and lipid metabolism. The IC50 values were determined to be approximately 2.08 µM for MDA-MB-231 and 2.05 µM for MCF-7 cells, indicating strong cytotoxic effects at low concentrations .

Mechanistic Insights

Research has also focused on understanding the mechanisms through which this compound derivatives exert their anticancer effects.

Targeting Cancer Stem Cells

Cancer stem cells (CSCs) are known to contribute to tumor recurrence and metastasis. The aforementioned study highlighted that treatment with thieno[2,3-b]pyridine compounds led to a significant decrease in the CSC population within treated cell lines, suggesting a potential strategy for overcoming drug resistance in cancer therapy .

Inhibition of Specific Enzymes

The compounds derived from this compound have been shown to inhibit various enzymes involved in tumor progression. For instance, they target phosphoinositide-specific phospholipase C (pi-PLC), which is implicated in tumor growth regulation. This inhibition is believed to enhance the overall antiproliferative activity against aggressive cancer types like triple-negative breast cancer .

Synthesis and Structural Variations

The synthesis of this compound and its derivatives has been extensively studied to optimize their pharmacological properties.

Innovative Synthesis Approaches

Novel synthetic routes have been developed to create various substituted forms of thieno[2,3-c]pyridines. These methods aim to enhance lipophilicity and improve interactions with biological targets, thereby increasing the compounds' efficacy against tumors .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

ApplicationDescriptionKey Findings
Anticancer ActivityDevelopment of PI3K inhibitors for various cancersEffective against breast, lung, pancreatic, and prostate cancers; induces apoptosis in cancer cells
Mechanistic InsightsTargeting cancer stem cells and specific enzymesReduces CSC population; inhibits pi-PLC involved in tumor growth
Synthesis VariationsInnovative synthetic routes for enhanced pharmacological propertiesImproved lipophilicity leads to increased efficacy against aggressive cancer types

作用机制

The mechanism of action of 7-Bromothieno[2,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This inhibition can lead to the disruption of signaling pathways that are crucial for cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .

相似化合物的比较

7-Bromothieno[2,3-c]pyridine can be compared with other similar compounds, such as:

    Thieno[2,3-c]pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.

    7-Chlorothieno[2,3-c]pyridine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    7-Iodothieno[2,3-c]pyridine:

The uniqueness of this compound lies in its bromine atom, which provides a balance between reactivity and stability, making it a versatile building block for various chemical and biological applications .

生物活性

7-Bromothieno[2,3-c]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the thienopyridine class, characterized by a fused thiophene and pyridine ring system. Its potential therapeutic applications span various fields, including oncology and neurology, making it a subject of extensive research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H4BrNS\text{C}_7\text{H}_4\text{BrN}\text{S}

This compound features a bromine atom at the 7-position of the thieno ring, which influences its reactivity and biological interactions. The presence of the bromine atom enhances its potential for substitution reactions, making it a versatile building block in drug synthesis.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been shown to inhibit G protein-coupled receptor kinase 2 (GRK2), thereby modulating GPCR signaling pathways. This inhibition can lead to enhanced signaling through GPCRs, which are crucial for numerous physiological processes.

Target Interaction

  • Primary Target : G protein-coupled receptor kinase 2 (GRK2)
  • Mode of Action : Mimics ATP to inhibit GRK2 activity
  • Result : Enhanced GPCR signaling

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Exhibits significant antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria.
  • Antitumor Activity : Shows promise as an anticancer agent, particularly in targeting solid tumors.
  • Anticonvulsant Activity : Demonstrated anticonvulsant effects in animal models, indicating potential use in epilepsy treatment.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of this compound against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

These results indicate that the compound possesses significant antibacterial properties that could be harnessed in therapeutic applications .

Antitumor Activity

In vitro studies have shown that derivatives of thienopyridines, including this compound, exhibit cytotoxic effects on cancer cell lines. For instance, compounds derived from this scaffold have been reported to induce apoptosis in breast and lung cancer cells .

Anticonvulsant Activity

Research conducted on animal models revealed that this compound exhibited about 60% anticonvulsant activity at a dosage of 50 mg/kg with minimal side effects . This suggests its potential utility in treating seizure disorders.

Case Studies

  • Case Study on Antitumor Efficacy :
    A clinical trial investigated the effects of a thienopyridine derivative similar to this compound in patients with advanced solid tumors. Results indicated a significant reduction in tumor size in a subset of patients receiving the compound as part of their treatment regimen.
  • Case Study on Antimicrobial Resistance :
    Another study focused on the use of this compound in combating antibiotic-resistant strains of bacteria. The compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent .

属性

IUPAC Name

7-bromothieno[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVXAGCPRYSKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140240-22-7
Record name 7-bromothieno[2,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。